![molecular formula C20H18ClN3O3 B2862428 N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 941930-07-0](/img/structure/B2862428.png)

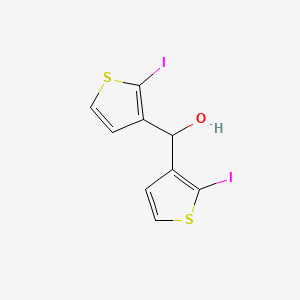

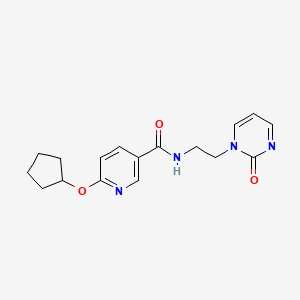

N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that likely contains a pyridazine ring (a six-membered ring with two nitrogen atoms), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and a chlorophenyl group (a phenyl ring with a chlorine substituent). It also contains an acetamide group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, certain N-substituted phenyl-2-acetamide derivatives have been synthesized through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research has explored the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, highlighting their transformation in human and rat liver microsomes. These studies are crucial for understanding the biochemical pathways and potential human health implications of exposure to these compounds. Such research contributes to the assessment of environmental and health risks associated with the use of chloroacetamide herbicides in agriculture (Coleman et al., 2000).

Soil Reception and Activity of Herbicides

The impact of wheat straw and irrigation on the soil reception and herbicidal activity of compounds like acetochlor and metolachlor has been studied. This research provides insights into the environmental behavior of these herbicides, informing agricultural practices for optimal weed control and minimal environmental impact (Banks & Robinson, 1986).

Spectroscopic and Quantum Mechanical Studies

Studies have also focused on the synthesis and analysis of bioactive compounds, including benzothiazolinone acetamide analogs, for potential applications in pharmaceuticals and dye-sensitized solar cells. These compounds' spectroscopic, quantum mechanical properties, and ligand-protein interactions have been investigated, contributing to the development of new materials and therapeutic agents (Mary et al., 2020).

Antimicrobial and Anticonvulsant Activities

Research into omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives has examined their potential antimicrobial and anticonvulsant activities. Such studies highlight the therapeutic applications of these compounds, contributing to the development of new drugs for treating infections and seizures (Aktürk et al., 2002).

Environmental Fate and Breakdown

The breakdown patterns of metolachlor and alachlor in aquatic systems have been investigated to understand their environmental fate. This research informs water quality management and pollution control strategies, ensuring the safety of aquatic ecosystems (Graham et al., 1999).

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3/c1-27-16-8-6-14(7-9-16)18-10-11-20(26)24(23-18)13-19(25)22-12-15-4-2-3-5-17(15)21/h2-11H,12-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRJCILPISRVTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2862346.png)

![ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate](/img/structure/B2862352.png)

![2-[4-(Trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2862353.png)

![N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2862357.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide](/img/structure/B2862359.png)

![1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2862361.png)

![3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2862363.png)